
N-(tert-butyl)-4-(2-chloro-4-methylphenoxy)-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-chloro-4-methylphenoxy)-1-butanamine hydrochloride is a chemical compound that has gained significant attention in scientific research applications due to its potential therapeutic properties. This compound is commonly referred to as 'tBUCM', and it has been extensively studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of tBUCM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
Studies have shown that tBUCM has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to reduce the activation of NF-kappaB, a transcription factor that is involved in the inflammatory response. In cancer cells, tBUCM has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tBUCM in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, and there is a significant amount of data available on its biological and physiological effects. One limitation of using tBUCM in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of future directions for research on tBUCM. One area of focus could be on its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to elucidate its mechanism of action and to identify specific pathways that it targets. Finally, there is a need for more studies to be done on the safety and toxicity of tBUCM, particularly in vivo.
Méthodes De Synthèse
The synthesis of tBUCM involves the reaction of tert-butylamine with 2-chloro-4-methylphenol, followed by the addition of 1-bromo-4-(2-chloro-4-methylphenoxy) butane. The final product is obtained through the reaction of this intermediate compound with hydrochloric acid.
Applications De Recherche Scientifique
The potential therapeutic properties of tBUCM have been extensively studied in scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Additionally, tBUCM has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-12-7-8-14(13(16)11-12)18-10-6-5-9-17-15(2,3)4;/h7-8,11,17H,5-6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJHIJLSMJDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)
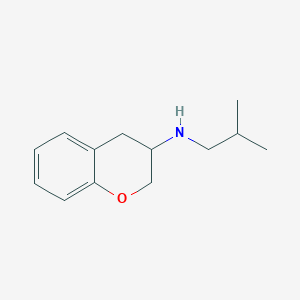
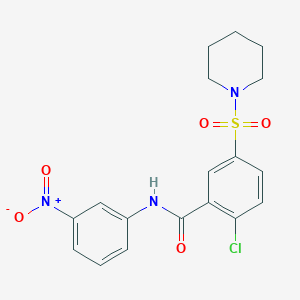
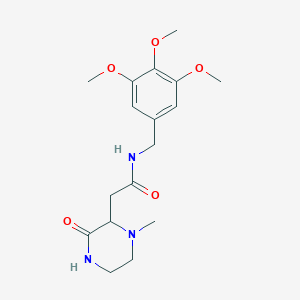
![N-(3,4-dichlorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6031669.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)
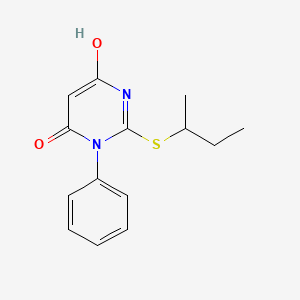
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6031689.png)
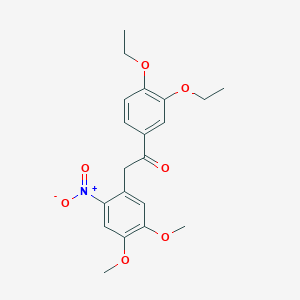
![1-benzyl-4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6031709.png)
![4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B6031713.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6031720.png)
![3,5-dichloro-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6031743.png)